molecular formula C12H15Cl3N4O B2769241 1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride CAS No. 1798018-08-2

1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride

Cat. No.: B2769241
CAS No.: 1798018-08-2
M. Wt: 337.63
InChI Key: JAYMCPCNRFMKJV-UHFFFAOYSA-N
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Description

1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 1,3,4-oxadiazole ring fused with a piperazine moiety, and it is further substituted with a 4-chlorophenyl group. The dihydrochloride form indicates that it is a salt with two hydrochloride ions, which often enhances its solubility in water and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 4-chlorobenzohydrazide can react with a suitable carboxylic acid or its derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Attachment of the piperazine moiety: The oxadiazole intermediate can then be reacted with piperazine. This step often requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired bond.

    Formation of the dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors. Purification steps such as crystallization, filtration, and drying are crucial to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Oxidation and Reduction: The oxadiazole ring can be susceptible to oxidative or reductive conditions, potentially leading to ring-opening or other transformations.

    Coupling Reactions: The piperazine moiety can engage in coupling reactions with various electrophiles, forming new C-N bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution on the chlorophenyl ring.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the oxadiazole ring.

    Coupling: Reagents like EDCI or DCC are commonly used in coupling reactions involving the piperazine moiety.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution on the chlorophenyl ring can yield various substituted derivatives, while oxidation of the oxadiazole ring can lead to ring-opened products.

Scientific Research Applications

1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound can be used in biological assays to study its effects on various biological pathways and targets.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological or psychiatric disorders.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, particularly serotonin receptors, which can modulate various neurological pathways. The oxadiazole ring may also contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: This compound is structurally similar but lacks the oxadiazole ring. It is known for its psychoactive properties and interaction with serotonin receptors.

    1-(3-Chlorophenyl)piperazine: Similar to the above but with the chlorine atom in a different position, affecting its pharmacological profile.

    1-(4-Methylphenyl)piperazine: This compound has a methyl group instead of a chlorine atom, which can alter its chemical and biological properties.

Uniqueness

1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride is unique due to the presence of the 1,3,4-oxadiazole ring, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other piperazine derivatives and contributes to its potential therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-piperazin-1-yl-1,3,4-oxadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O.2ClH/c13-10-3-1-9(2-4-10)11-15-16-12(18-11)17-7-5-14-6-8-17;;/h1-4,14H,5-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYMCPCNRFMKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(O2)C3=CC=C(C=C3)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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